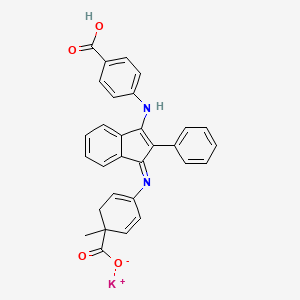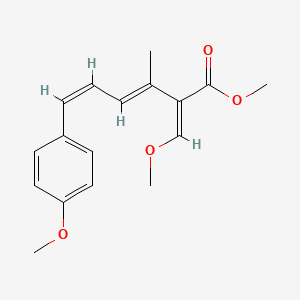
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate is a complex organic compound that combines the structural features of both aromatic and aliphatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate typically involves a multi-step process. One common method is the radical polymerization of 1-chloro-3-ethenylbenzene with oxiran-2-ylmethyl 2-methylprop-2-enoate. This reaction is often initiated by peroxides or persulfates and carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization reactors where the monomers are combined under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the epoxide and vinyl groups, which can undergo ring-opening reactions and polymerization. These interactions lead to the formation of complex molecular structures that exhibit unique properties.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-vinylbenzene: Similar in structure but lacks the epoxide group.
Oxiran-2-ylmethyl methacrylate: Contains the epoxide group but differs in the aromatic substitution pattern.
Uniqueness
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate is unique due to the combination of the chlorine-substituted aromatic ring and the epoxide-functionalized aliphatic chain. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Properties
CAS No. |
71977-87-2 |
|---|---|
Molecular Formula |
C15H17ClO3 |
Molecular Weight |
280.74 g/mol |
IUPAC Name |
1-chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H7Cl.C7H10O3/c1-2-7-4-3-5-8(9)6-7;1-5(2)7(8)10-4-6-3-9-6/h2-6H,1H2;6H,1,3-4H2,2H3 |
InChI Key |
UUKQQZBNABOEMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1CO1.C=CC1=CC(=CC=C1)Cl |
Related CAS |
71977-87-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


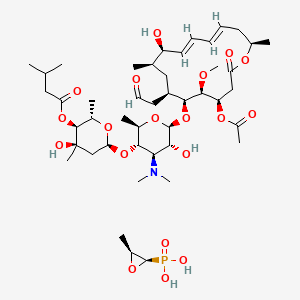
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)

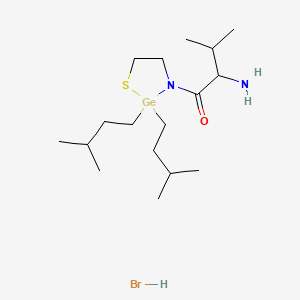
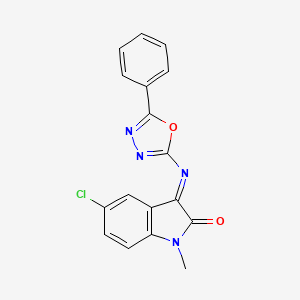
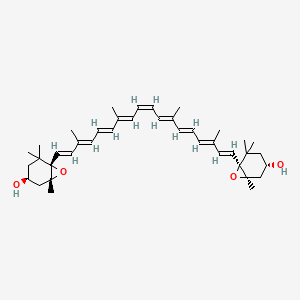
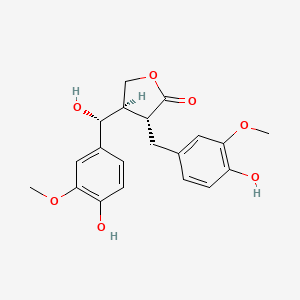
![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)

